molecular formula C16H27F2NO3 B7098122 Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate

Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate

Cat. No.: B7098122
M. Wt: 319.39 g/mol
InChI Key: HYSNQVXWCMQKKC-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Properties

IUPAC Name

tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27F2NO3/c1-13(2,3)22-12(20)14(4,21)10-19-11-5-7-15(8-6-11)9-16(15,17)18/h11,19,21H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSNQVXWCMQKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CNC1CCC2(CC1)CC2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a difluorinated cyclohexane derivative can undergo a nucleophilic substitution to introduce the spirocyclic structure.

    Esterification: The final step involves the esterification of the hydroxy group with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-[(2,2-difluorospiro[25]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its stability and unique properties make it an interesting candidate for drug design and development.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent can be explored. Its unique structure may offer advantages in terms of bioavailability and metabolic stability, making it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The spirocyclic structure may interact with specific enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity towards its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxypropanoate: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-methylpropanoate: Similar structure but lacks the hydroxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of both the hydroxy and methyl groups in Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate makes it unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of Tert-butyl 3-[(2,2-difluorospiro[25]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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